molecular formula C13H21N5O3 B2378470 8-(Diethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione CAS No. 333769-14-5

8-(Diethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione

Cat. No.: B2378470
CAS No.: 333769-14-5
M. Wt: 295.343
InChI Key: YFVRZOSVNNGZMG-UHFFFAOYSA-N
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Description

8-(Diethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with diethylamino, methoxyethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Diethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the diethylamino, methoxyethyl, and methyl groups through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-(Diethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

8-(Diethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(Diethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 8-(Diethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
  • Bis(2-methoxyethyl)aminosulfur trifluoride
  • Diethyl(2-methoxyethyl)methylammonium Bis(fluorosulfonyl)imide

Uniqueness

This compound is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties

Biological Activity

8-(Diethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione, also known by its chemical formula C13H21N5O3, is a purine derivative that has garnered attention for its potential biological activities. This compound features a unique structure with various substituents that may influence its interaction with biological systems.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H21N5O3
Molecular Weight277.34 g/mol
InChI KeyYFVRZOSVNNGZMG-UHFFFAOYSA-N

Synthesis

The synthesis of this compound generally involves multi-step organic reactions beginning with a purine core. Typical methods include substitution reactions to introduce diethylamino and methoxyethyl groups, often requiring specific catalysts and solvents to optimize yield and purity.

Research indicates that this compound may exert its biological effects through modulation of various biochemical pathways. Its interaction with enzymes and receptors could lead to significant changes in cellular processes.

Potential Biological Effects:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Anticancer Properties : Investigations into its anticancer potential have shown promise, particularly in inhibiting cell proliferation in certain cancer cell lines.
  • Cell Cycle Regulation : Evidence suggests that it may influence cell cycle progression, particularly blocking transitions in the G1 phase.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study demonstrated that compounds similar to this compound exhibited reduced expression of pro-inflammatory cytokines in vitro. This suggests potential applications in treating conditions characterized by chronic inflammation.
  • Anticancer Activity : In vitro studies on various cancer cell lines have shown that this compound can induce apoptosis (programmed cell death) and inhibit proliferation. For instance, a specific concentration was found to significantly reduce viability in breast cancer cells after 48 hours of treatment.
  • Cell Cycle Analysis : Flow cytometry analysis indicated that treatment with the compound resulted in an accumulation of cells in the G1 phase, suggesting a blockade in cell cycle progression which could be beneficial in cancer therapy.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameBiological Activity
8-(Diethylamino)octyl-3,4,5-trimethoxybenzoateCalcium mobilization inhibitor
7-benzyl-8-((2-methoxyethyl)thio)-3-methylpurineAnalgesic and anti-inflammatory

This comparison highlights the diverse biological activities among purine derivatives, suggesting that structural modifications can lead to varied pharmacological effects.

Properties

IUPAC Name

8-(diethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O3/c1-5-17(6-2)12-14-10-9(18(12)7-8-21-4)11(19)15-13(20)16(10)3/h5-8H2,1-4H3,(H,15,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVRZOSVNNGZMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(N1CCOC)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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